molecular formula C22H30O2 B602012 Levonorgestrel-Verunreinigung S CAS No. 176254-10-7

Levonorgestrel-Verunreinigung S

Katalognummer: B602012
CAS-Nummer: 176254-10-7
Molekulargewicht: 326.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norgestrel impurity

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Analyse

Levonorgestrel-Verunreinigung S spielt eine entscheidende Rolle in der pharmazeutischen Analyse {svg_1}. Die Entwicklung von Extraktionsverfahren konzentriert sich hauptsächlich auf die Optimierung von pharmazeutischen Wirkstoffen. Dies kann jedoch zu niedrigen Rückgewinnungswerten für Verunreinigungen führen, was ein Nachteil für die Entwicklung von Stabilitätsindikationsmethoden zur Beurteilung der Verfallszeit von Arzneimitteln in Stabilitätsstudien ist {svg_2}.

Extraktionsoptimierung

Ein experimentelles Mischungsdesign wurde zur Optimierung der Rückgewinnung von Ethinylestradiol, Levonorgestrel und 32 Verunreinigungen eingesetzt {svg_3}. Gemische aus Acetonitril (0 bis 60%), Methanol (0 bis 60%) und Wasser (40 bis 80%) wurden verwendet, um die Analyten aus Proben zu extrahieren, die einer Trockenthermischen Degradation unterzogen wurden {svg_4}.

Entwicklung einer Stabilitätsindikationsmethode

Die Verunreinigung spielt eine bedeutende Rolle bei der Entwicklung und Validierung einer stabilitätsindizierenden HPLC-Methode zur Qualitätsbewertung verwandter Substanzen/Abbau in Levonorgestrel- und Ethinylestradiol-Tabletten {svg_5}. Die Methode für verwandte Substanzen ist in keiner Literatur für die Kombination von Levonorgestrel- und Ethinylestradiol-Tabletten verfügbar {svg_6}.

Robustheitsevaluation

Um die Robustheit zu bewerten, wurden kleine, aber gezielte Variationen an den Parametern der analytischen Methode vorgenommen und Proben (Levonorgestrel- und Ethinylestradiol-Tabletten), die mit bekannten Verunreinigungen versetzt waren, analysiert {svg_7}.

Referenzstandard

Levonorgestrel EP-Verunreinigung S wird als Referenzstandard mit COA und analytischen Daten geliefert {svg_8}. Es wird in Qualitätskontrolllaboren verwendet, um die Identität, Reinheit, Sicherheit, Wirksamkeit und Leistung von Arzneimitteln zu gewährleisten {svg_9}.

Synthese

Die Verbindung wird auch bei der Synthese von Levonorgestrel-Verunreinigung O verwendet {svg_10}. Die Erfindung stellt ein praktikables Herstellungsverfahren für die Synthese der Levonorgestrel-Verunreinigung O bereit {svg_11}.

Wirkmechanismus

Target of Action

Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body .

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation . This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur .

Action Environment

The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel .

Biologische Aktivität

The compound (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activity that has garnered attention in various fields of research. This article delves into its biological properties based on available literature and studies.

  • Molecular Formula : C21H26O2
  • Molecular Weight : 310.43 g/mol
  • CAS Number : 51087-61-7

This compound exhibits biological activity primarily through its interaction with hormone receptors. It is structurally related to progestins and exhibits properties akin to those of natural hormones. Its mechanism includes:

  • Binding Affinity : The compound binds to progesterone receptors (PR), which modulates gene expression involved in reproductive processes and other physiological functions.
  • Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

1. Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

  • Case Study : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

2. Hormonal Activity

The compound acts as a selective modulator of the progesterone receptor:

  • Progestational Effects : It mimics progesterone's effects in target tissues like the endometrium and mammary glands .
EffectDescription
Endometrial GrowthStimulates growth in uterine lining
Mammary Gland ChangesInduces changes similar to those seen in pregnancy

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Toxicity and Safety Profile

While the biological activities are promising, an assessment of toxicity is essential:

  • Toxicity Studies : Preliminary studies indicate a low toxicity profile at therapeutic doses; however, further long-term studies are required to fully understand its safety .

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDZOSISUWLMOH-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176254-10-7
Record name 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
Reactant of Route 2
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 3
Reactant of Route 3
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 4
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 5
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 6
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.